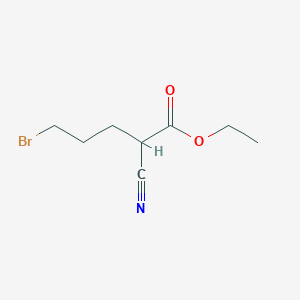
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its unique combination of a dithiocane ring and a benzothiazole moiety, which imparts distinct chemical and biological properties.
Méthodes De Préparation
The synthesis of 1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by treating 2-mercaptoaniline with acid chlorides.
Introduction of the Dithiocane Ring: The dithiocane ring is introduced through a cyclization reaction involving appropriate thiol precursors under controlled conditions.
Final Coupling: The final step involves coupling the dithiocane ring with the benzothiazole core using esterification or other suitable coupling reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Analyse Des Réactions Chimiques
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function. This is particularly relevant in the context of enzyme inhibition.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular signaling, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
1,5-Dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate can be compared with other benzothiazole derivatives:
Benzothiazole: The parent compound, benzothiazole, lacks the dithiocane ring and has different chemical properties and applications.
2-Mercaptobenzothiazole: This compound contains a thiol group instead of the dithiocane ring, making it more reactive in certain chemical reactions.
Benzothiazole-2-carboxylic acid: This derivative has a carboxylic acid group, which imparts different solubility and reactivity characteristics.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties not found in other similar compounds.
Propriétés
Numéro CAS |
496834-12-9 |
|---|---|
Formule moléculaire |
C15H17NO2S3 |
Poids moléculaire |
339.5 g/mol |
Nom IUPAC |
1,5-dithiocan-2-yl 2-methyl-1,3-benzothiazole-5-carboxylate |
InChI |
InChI=1S/C15H17NO2S3/c1-10-16-12-9-11(3-4-13(12)21-10)15(17)18-14-5-8-19-6-2-7-20-14/h3-4,9,14H,2,5-8H2,1H3 |
Clé InChI |
RGMBOSVEHRYKEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(S1)C=CC(=C2)C(=O)OC3CCSCCCS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


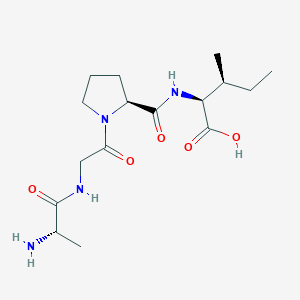
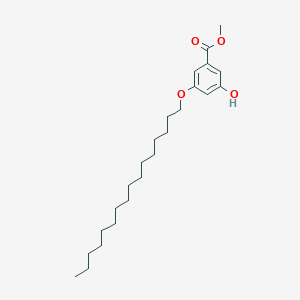


![4-Methylbenzenesulfonic acid;2-[(2-phenyl-1,3-dioxan-5-yl)oxy]ethanol](/img/structure/B14243301.png)

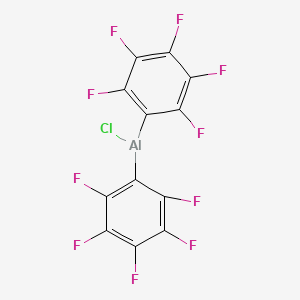
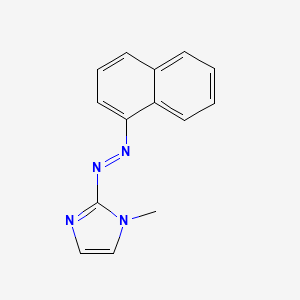
![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
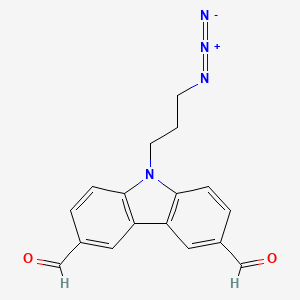

![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

